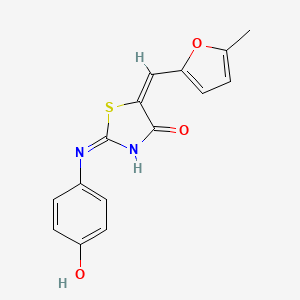
(2E,5E)-2-((4-hydroxyphenyl)imino)-5-((5-methylfuran-2-yl)methylene)thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,5E)-2-((4-hydroxyphenyl)imino)-5-((5-methylfuran-2-yl)methylene)thiazolidin-4-one is a useful research compound. Its molecular formula is C15H12N2O3S and its molecular weight is 300.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2E,5E)-2-((4-hydroxyphenyl)imino)-5-((5-methylfuran-2-yl)methylene)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound features a thiazolidinone ring system with specific substituents that may influence its biological properties. The presence of the 4-hydroxyphenyl and 5-methylfuran groups suggests potential interactions with various biological targets.
Antioxidant Activity
Thiazolidin-4-one derivatives have been extensively studied for their antioxidant properties. A review highlighted that modifications in the thiazolidinone structure significantly affect their ability to scavenge free radicals. For instance, certain derivatives exhibited IC50 values indicating substantial antioxidant capacity compared to standard antioxidants like vitamin C .
Anticancer Activity
Research indicates that thiazolidin-4-one derivatives possess anticancer properties. In vitro studies have shown that some compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, a derivative similar to our compound demonstrated effective inhibition of tumor growth in various cancer cell lines .
Antidiabetic Activity
Thiazolidinones are recognized for their antidiabetic effects, particularly through their action as agonists of peroxisome proliferator-activated receptors (PPARs). Compounds in this class have been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic models .
Antimicrobial Activity
Several thiazolidinone derivatives exhibit significant antimicrobial activity against a range of pathogens. Studies have reported that modifications at specific positions on the thiazolidinone ring enhance antibacterial and antifungal efficacy . For instance, compounds with similar structural features to our target compound demonstrated potent activity against resistant strains of bacteria.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is heavily influenced by their structural components. The following table summarizes key findings related to the structure-activity relationship:
| Substituent | Biological Activity | Remarks |
|---|---|---|
| 4-Hydroxyphenyl | Antioxidant, Anticancer | Enhances radical scavenging and apoptosis induction |
| 5-Methylfuran | Antimicrobial | Contributes to increased membrane permeability |
| Imino Group | Modulates interaction with biological targets | Influences binding affinity to receptors |
Case Studies
- Antioxidant Evaluation : A study evaluated various thiazolidinone derivatives for their antioxidant activity using DPPH radical scavenging assays. The most active compounds showed IC50 values significantly lower than those of standard antioxidants .
- Anticancer Mechanism : In a study involving breast cancer cell lines, a thiazolidinone derivative induced apoptosis via mitochondrial pathways, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
- Antidiabetic Effects : A recent investigation into the antidiabetic potential of thiazolidinones revealed that certain derivatives improved glucose uptake in muscle cells by activating PPARγ pathways, demonstrating their therapeutic potential in managing diabetes .
特性
IUPAC Name |
(5E)-2-(4-hydroxyphenyl)imino-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-9-2-7-12(20-9)8-13-14(19)17-15(21-13)16-10-3-5-11(18)6-4-10/h2-8,18H,1H3,(H,16,17,19)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWNSCRBEPDEQI-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














